molecular formula C7H6F3NO B2756891 3-(2,2,2-Trifluoroethoxy)pyridine CAS No. 256473-07-1

3-(2,2,2-Trifluoroethoxy)pyridine

Cat. No.: B2756891
CAS No.: 256473-07-1
M. Wt: 177.126
InChI Key: APIGBXXRWJDRLW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyridine: is an organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)pyridine
  • 4-(2,2,2-Trifluoroethoxy)pyridine
  • 2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzimidazole

Uniqueness

3-(2,2,2-Trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoroethoxy group provides distinct electronic and steric effects compared to other substituents, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGBXXRWJDRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reactor vessel is charged with 3-aminopyridine (2.0 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to 15° C. and then t-Butylnitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel so that the temperature rises to the range 25° C.-30° C. Potassium carbonate (4.4 g) is added to the vessel and the reaction mass is stirred overnight followed by dilution with water and extraction with ethyl acetate. The solvent is evaporated to obtain 3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (3.94 g, crude yield 59.5%) with an actual yield of 56.8%.
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2 g
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15 g
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3.63 g
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0 (± 1) mol
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reactant
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solution
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4.4 g
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